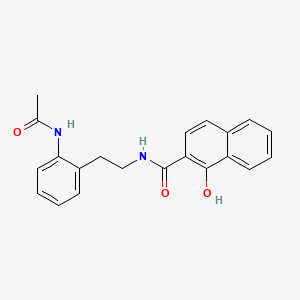

N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE

Description

N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE (CAS 5254-41-1) is a naphthamide derivative characterized by a hybrid structure combining acetamide, phenethyl, and naphthol moieties. Its molecular formula is C₂₁H₂₂N₂O₃, with a molecular weight of 350.42 g/mol. The compound features:

- A 2-acetamidophenethyl side chain, contributing hydrophobicity and structural flexibility.

Properties

IUPAC Name |

N-[2-(2-acetamidophenyl)ethyl]-1-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-14(24)23-19-9-5-3-7-16(19)12-13-22-21(26)18-11-10-15-6-2-4-8-17(15)20(18)25/h2-11,25H,12-13H2,1H3,(H,22,26)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLJTZUJURZMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CCNC(=O)C2=C(C3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063742 | |

| Record name | 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5254-41-1 | |

| Record name | N-[2-[2-(Acetylamino)phenyl]ethyl]-1-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5254-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-(2-(acetylamino)phenyl)ethyl)-1-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE typically involves the reaction of 2-naphthalenecarboxylic acid with N-[2-(2-aminophenyl)ethyl]-acetamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketone or carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide moiety play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE can be categorized based on shared motifs, such as naphthamide backbones, acetamide/phenethyl substituents, or hydroxy-naphthol groups. Below is a comparative analysis:

Structural Analogs in the Naphthamide Family

Functional Analogs with Amide/Phenethyl Motifs

- While structurally distinct, it shares the amide functionality and hydrophobic substituents, making it relevant for comparative pharmacokinetic studies (e.g., blood-brain barrier permeability) .

- BBAC : Features a biphenyl-acetamide core with a benzimidazole-thioether side chain. Its rigid structure contrasts with the flexibility of N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE, impacting receptor-binding kinetics .

Key Differences in Physicochemical Properties

- Solubility : The phenethyl-acetamide chain in CAS 5254-41-1 reduces aqueous solubility compared to simpler analogs like CAS 117-93-1 .

- Bioavailability : Bulkier substituents (e.g., bromo-methoxy in 380352-48-7) may enhance membrane permeability but increase metabolic instability .

- Synthetic Accessibility : CAS 5254-41-1 requires multi-step synthesis due to its hybrid structure, whereas simpler analogs (e.g., 117-93-1) are more straightforward to prepare .

Notes

Synthetic Challenges : The integration of a phenethyl-acetamide chain with a hydroxy-naphthamide core requires precise coupling reactions to avoid side products .

Limitations : Comparative studies are hindered by incomplete public data on in vivo efficacy or toxicity profiles for many analogs.

Biological Activity

N-(2-acetamidophenethyl)-1-hydroxy-2-naphthamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including synthesis methods, pharmacological applications, and case studies that highlight its efficacy.

Compound Overview

- IUPAC Name : N-(2-acetamidophenethyl)-1-hydroxy-2-naphthamide

- Molecular Formula : C₁₈H₁₉N₃O₂

- Molecular Weight : Approximately 348.40 g/mol

The compound features a naphthalene core and an acetamidophenethyl side chain, which contribute to its solubility and bioactivity compared to other similar compounds.

Pharmacological Applications

N-(2-acetamidophenethyl)-1-hydroxy-2-naphthamide exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Compounds with similar structures have demonstrated IC50 values indicating effective COX-1 inhibition.

- Anticancer Potential : Research indicates that derivatives of this compound may target epidermal growth factor receptors (EGFR) in cancer cell lines, showcasing its potential as an anticancer agent.

The mechanism by which N-(2-acetamidophenethyl)-1-hydroxy-2-naphthamide exerts its effects is still under investigation. However, it is believed to interact with specific molecular targets, potentially inhibiting key enzymes involved in inflammatory pathways and cancer progression.

Synthesis and Evaluation

A series of studies have synthesized various derivatives of N-(2-acetamidophenethyl)-1-hydroxy-2-naphthamide to evaluate their biological activities. The following table summarizes some key findings:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(2-Hydroxyphenyl)-1-naphthamide | Hydroxyl group on phenyl ring | Antimicrobial properties |

| 1-Hydroxy-2-naphthoic acid | Carboxylic acid instead of amide | Used in dye synthesis |

| 4-Acetamidophenol (Paracetamol) | Acetamido group on phenolic ring | Analgesic and antipyretic |

These studies indicate that structural modifications can significantly impact the biological activity of naphthamide derivatives.

Clinical Trials and Observations

In clinical settings, the application of N-(2-acetamidophenethyl)-1-hydroxy-2-naphthamide has been explored through various trial designs:

- N of 1 Trials : These trials compare the therapeutic effects of this compound against placebo treatments in individual patients, providing insights into personalized medicine approaches .

- Case Studies : Specific case studies have documented patient responses to treatments involving this compound, highlighting its potential efficacy in managing chronic inflammatory conditions and certain cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.